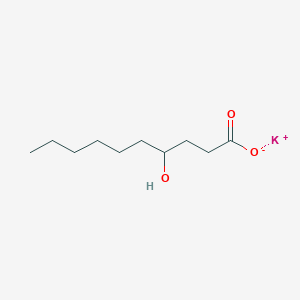Potassium 4-hydroxydecanoate
CAS No.: 2094742-12-6
Cat. No.: VC6411357
Molecular Formula: C10H19KO3
Molecular Weight: 226.357
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2094742-12-6 |
|---|---|
| Molecular Formula | C10H19KO3 |
| Molecular Weight | 226.357 |
| IUPAC Name | potassium;4-hydroxydecanoate |
| Standard InChI | InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | CTWHOUKNNJQEHB-UHFFFAOYSA-M |
| SMILES | CCCCCCC(CCC(=O)[O-])O.[K+] |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
Potassium 4-hydroxydecanoate consists of a decanoic acid backbone with a hydroxyl group (-OH) at the fourth carbon and a potassium ion counterbalancing the carboxylate group (-COO⁻). The compound’s IUPAC name is potassium 4-hydroxydecanoate, and its canonical SMILES representation is CCCCCCC(CCC(=O)[O-])O.[K+]. The hydroxyl group introduces chirality at the fourth carbon, creating potential for stereoisomerism, though commercial preparations typically exist as racemic mixtures.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉KO₃ |
| Molecular Weight | 226.35 g/mol |
| Solubility | Water-soluble |
| Appearance | White crystalline solid |
| Melting Point | Not fully characterized |
Synthetic Pathways
The compound is synthesized through neutralization of 4-hydroxydecanoic acid with potassium hydroxide under controlled conditions:
-
Acid-Base Reaction:
This exothermic reaction typically employs ethanol or aqueous solvents to facilitate dissolution and prevent side reactions. Industrial-scale production optimizes stoichiometric ratios (1:1 molar ratio of acid to base) and purification via recrystallization.
-
Purification Methods:
-
Recrystallization: From ethanol/water mixtures
-
Chromatography: Reverse-phase HPLC for high-purity applications
-
Biological Interactions and Mechanistic Insights
Mitochondrial ATP-Sensitive Potassium Channels
Potassium 4-hydroxydecanoate shares structural homology with 5-hydroxydecanoate (5-HD), a known mitoKATP channel inhibitor . While direct evidence for potassium 4-hydroxydecanoate’s channel modulation is sparse, comparative analyses suggest potential interactions:
-
Channel Binding: The hydroxyl group may hydrogen-bond with conserved residues in the SUR subunit of mitoKATP channels, analogous to 5-HD’s mechanism .
-
State-Dependent Effects:
Oxidative Stress Modulation
In vitro studies of related hydroxydecanoates demonstrate dual roles in reactive oxygen species (ROS) regulation:
-
ROS Scavenging: The hydroxyl group acts as a radical scavenger, reducing oxidative damage in lipid membranes .
-
Paradoxical ROS Generation: At higher concentrations, pro-oxidant effects emerge due to mitochondrial membrane depolarization and electron transport chain disruption .
Table 2: Comparative Effects of Hydroxydecanoate Isomers
| Parameter | 4-Hydroxydecanoate | 5-Hydroxydecanoate |
|---|---|---|
| mitoKATP Affinity | Predicted moderate | High (IC₅₀ = 40–100 μM) |
| ROS Modulation | Scavenging at <10 μM | Scavenging at <5 μM |
| Mitochondrial Uncoupling | Moderate | Strong |
Pharmacological and Therapeutic Implications
Limitations and Research Gaps
-
Species-Specific Responses: Most data derive from rodent models; human mitochondrial physiology may differ significantly.
-
Dose-Dependent Effects: Narrow therapeutic windows observed in analogs necessitate precise concentration controls.
Industrial and Research Applications
Biochemical Reagent
-
Enzyme Studies: Substrate analog for fatty acid-hydroxylating enzymes (e.g., CYP450 isoforms).
-
Membrane Biology: Probe for studying potassium flux in synthetic lipid bilayers.
Pharmaceutical Intermediate
-
Prodrug Development: Ester derivatives enhance blood-brain barrier permeability for neurologic applications.
-
Chelation Therapy: Potassium ion release in acidic environments may aid heavy metal detoxification.
Future Research Directions
-
Mechanistic Elucidation: Cryo-EM studies to resolve mitoKATP channel binding sites.
-
Therapeutic Optimization: Structure-activity relationship (SAR) studies to improve target specificity.
-
Toxicological Profiling: Chronic exposure risks in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume